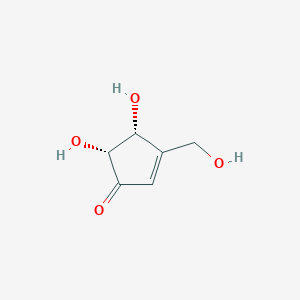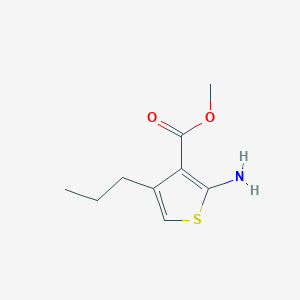
Methyl 2-amino-4-propylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-propylthiophene-3-carboxylate is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-propylthiophene-3-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological activity by modulating various cellular pathways, including apoptosis, cell cycle regulation, and oxidative stress. It has also been reported to interact with different targets, including DNA, enzymes, and receptors.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-amino-4-propylthiophene-3-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits cell proliferation by arresting the cell cycle at different phases. In addition, it has been reported to reduce oxidative stress and inflammation in different disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 2-amino-4-propylthiophene-3-carboxylate in lab experiments is its potential therapeutic applications. It has been reported to have anticancer and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in biological assays.
Direcciones Futuras
There are several future directions for the research on Methyl 2-amino-4-propylthiophene-3-carboxylate. One of the directions is to explore its potential as a therapeutic agent for different diseases, including cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to improve its solubility and bioavailability, which will enhance its potential as a drug candidate. Finally, the development of novel synthetic methods for this compound may also lead to the discovery of new derivatives with improved biological activities.
Conclusion:
In conclusion, Methyl 2-amino-4-propylthiophene-3-carboxylate is a promising compound with potential therapeutic applications in different diseases. Its anticancer and neuroprotective effects make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and identify its molecular targets. Additionally, the development of novel synthetic methods and improvement of its solubility and bioavailability will enhance its potential as a drug candidate.
Métodos De Síntesis
Methyl 2-amino-4-propylthiophene-3-carboxylate can be synthesized using various methods, including the reaction of 2-acetylthiophene with propylamine and methyl chloroformate. Another method involves the reaction of 2-acetylthiophene with propylamine and methyl iodide. The synthesis of this compound has been reported in several research articles, and the yield of the reaction varies depending on the method used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-propylthiophene-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several research studies have reported the anticancer activity of this compound against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have neuroprotective effects in Alzheimer's disease and Parkinson's disease models.
Propiedades
Número CAS |
185215-33-2 |
|---|---|
Nombre del producto |
Methyl 2-amino-4-propylthiophene-3-carboxylate |
Fórmula molecular |
C9H13NO2S |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
methyl 2-amino-4-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-6-5-13-8(10)7(6)9(11)12-2/h5H,3-4,10H2,1-2H3 |
Clave InChI |
FNNMFHKJUZRALM-UHFFFAOYSA-N |
SMILES |
CCCC1=CSC(=C1C(=O)OC)N |
SMILES canónico |
CCCC1=CSC(=C1C(=O)OC)N |
Sinónimos |
3-Thiophenecarboxylicacid,2-amino-4-propyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
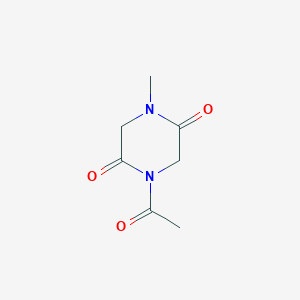
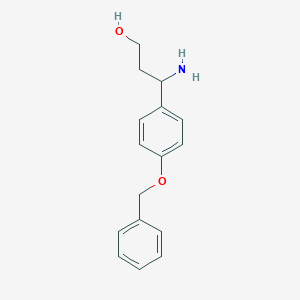
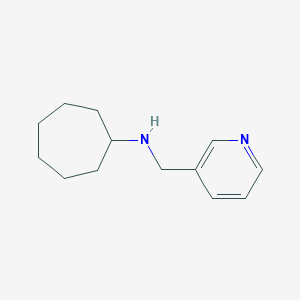
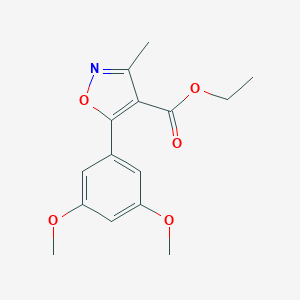
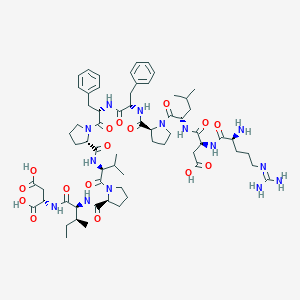
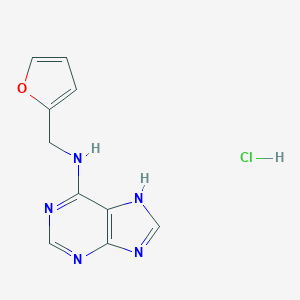
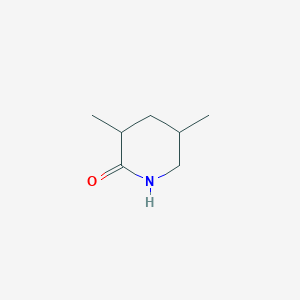
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
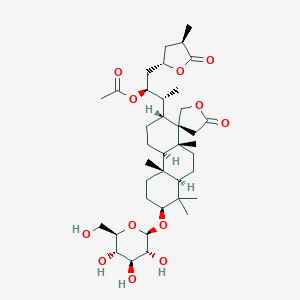
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
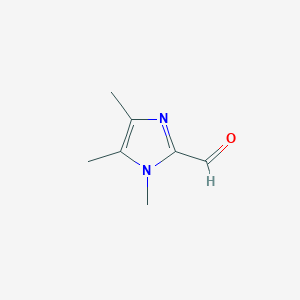
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
